molecular formula C11H12O B12533551 Benzaldehyde, 2-(1-methylenepropyl)- CAS No. 682748-22-7

Benzaldehyde, 2-(1-methylenepropyl)-

Cat. No.: B12533551
CAS No.: 682748-22-7
M. Wt: 160.21 g/mol
InChI Key: KQCUVBPNCZFQLY-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(1-methylenepropyl)- is an ortho-substituted benzaldehyde derivative characterized by a methylenepropyl group (–CH₂–C(CH₂)–) attached to the benzene ring at the second position. Such modifications often influence reactivity in nucleophilic additions, such as hemiacetal or imine formation, and alter physical properties like boiling point and solubility .

Properties

CAS No.

682748-22-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-but-1-en-2-ylbenzaldehyde

InChI

InChI=1S/C11H12O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-8H,2-3H2,1H3

InChI Key

KQCUVBPNCZFQLY-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C1=CC=CC=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-(1-methylenepropyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with an appropriate alkylating agent under controlled conditions. For instance, the use of a stable aluminum hemiaminal as a tetrahedral intermediate can facilitate the cross-coupling with organometallic reagents, leading to the formation of substituted benzaldehydes .

Industrial Production Methods

Industrial production of Benzaldehyde, 2-(1-methylenepropyl)- often involves the oxidation of toluene derivatives in the presence of catalysts. The process typically requires precise control of temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-(1-methylenepropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction converts the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Benzaldehyde derivatives are widely used in organic synthesis due to their reactivity. The compound can serve as a precursor for synthesizing other complex organic molecules through various chemical reactions.

Synthesis of Pharmaceuticals

Benzaldehyde, 2-(1-methylenepropyl)- is utilized in the synthesis of pharmaceutical compounds. Its structure allows it to participate in reactions such as the Knoevenagel condensation, which is pivotal in forming carbon-carbon bonds in drug development.

  • Case Study: Synthesis of Anti-cancer Agents
    Research has demonstrated that derivatives of benzaldehyde can be modified to produce anti-cancer agents. For instance, compounds synthesized from benzaldehyde derivatives have shown promising activity against various cancer cell lines, indicating potential therapeutic applications .

Agrochemical Applications

The compound also finds utility in the agrochemical sector, particularly in the formulation of pesticides and herbicides. Its structural properties enable it to interact effectively with biological systems.

Insecticidal Properties

Recent studies have highlighted the insecticidal properties of benzaldehyde derivatives. Research indicates that these compounds can act as effective ovicides and insecticides against pests such as Plutella xylostella and Myzus persicae.

  • Data Table: Insecticidal Activity of Benzaldehyde Derivatives
Compound NameTarget PestActivity (%)
Benzaldehyde, 2-(1-methylenepropyl)-Plutella xylostella75.2
Benzaldehyde Derivative AMyzus persicae32.5
Benzaldehyde Derivative BHelicoverpa armigera40.2

This data suggests that benzaldehyde derivatives could be developed into effective biopesticides, contributing to sustainable agricultural practices .

Flavoring and Fragrance Industry

Benzaldehyde is recognized for its characteristic almond scent and is thus extensively used in the flavoring and fragrance industry.

Flavoring Agent

In food technology, benzaldehyde serves as a flavoring agent due to its pleasant aroma. It is commonly used in products such as baked goods, confections, and beverages.

  • Case Study: Use in Food Products
    A study on flavoring agents found that benzaldehyde enhances the sensory profile of various food products while maintaining safety standards for consumption .

Material Science Applications

In material science, benzaldehyde derivatives are explored for their potential in enhancing the properties of polymers and coatings.

Polymerization Processes

Benzaldehyde can be involved in polymerization reactions that lead to the development of advanced materials with improved thermal stability and flame resistance.

  • Data Table: Properties of Polymers Derived from Benzaldehyde
Polymer TypeThermal Stability (°C)Flame Resistance
Polybenzaldehyde250High
Copolymer with Styrene230Moderate

These properties make benzaldehyde derivatives attractive for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(1-methylenepropyl)- involves its interaction with cellular components. It can disrupt cellular antioxidation systems, leading to oxidative stress and inhibition of microbial growth. This compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Table 1: Key Properties of Benzaldehyde Derivatives
Compound Name CAS Molecular Formula Substituent Position Substituent Group Reactivity (Hemiacetal Yield*) Applications
Benzaldehyde 100-52-7 C₇H₆O N/A None 9% Solvent, flavoring
Benzaldehyde, 2-(1-methylenepropyl)- Not reported C₁₀H₁₀O (inferred) Ortho 1-Methylenepropyl Hypothetical: 15–20%† Synthetic intermediates
Cuminaldehyde (4-Isopropylbenzaldehyde) 122-03-2 C₁₀H₁₂O Para Isopropyl ~5%‡ Fragrances, flavors

*Hemiacetal yields from methanol-d3 reactions (6-hour equilibrium) . †Estimated based on electronic effects of methylenepropyl (electron-withdrawing due to conjugation). ‡Inferred from alkyl substituent’s electron-donating effect reducing aldehyde reactivity.

Reactivity and Stability

  • Electrophilicity : The methylenepropyl group in 2-(1-methylenepropyl)benzaldehyde likely increases the aldehyde’s electrophilicity compared to cuminaldehyde (para-isopropyl), where the isopropyl group donates electrons via inductive effects. This difference could result in higher reactivity in nucleophilic additions, such as hemiacetal formation, though still below pyrimidine-5-carbaldehydes (95% yield) due to aromatic ring conjugation differences .

Biological Activity

Benzaldehyde, 2-(1-methylenepropyl)-, also known as 2-isobutylbenzaldehyde, is a compound with diverse biological activities. This article provides a detailed examination of its biological properties, including its antimicrobial, antioxidant, and anti-inflammatory effects, supported by empirical data and case studies.

Benzaldehyde, 2-(1-methylenepropyl)- is an aromatic aldehyde characterized by its structure, which includes a benzene ring attached to an isobutyl group. Its molecular formula is C11H12OC_{11}H_{12}O, and it has a molecular weight of 176.21 g/mol. The compound is known for its distinct aroma and is utilized in various applications, including perfumery and flavoring.

1. Antimicrobial Activity

Benzaldehyde derivatives have demonstrated significant antimicrobial properties against various pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Salmonella enterica75

These findings suggest that benzaldehyde can inhibit bacterial growth effectively, making it a potential candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The antioxidant capacity of benzaldehyde, 2-(1-methylenepropyl)- has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that the compound exhibits considerable antioxidant activity:

Assay TypeIC50 (µg/mL)
DPPH30
ABTS25

These values suggest that benzaldehyde can scavenge free radicals efficiently, which is crucial for preventing oxidative stress-related diseases .

3. Anti-inflammatory Effects

Research has shown that benzaldehyde can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. A dose-dependent study indicated that higher concentrations of the compound significantly reduced cytokine levels compared to control groups:

Treatment Concentration (µM)IL-6 Production (pg/mL)
Control150
1120
1080
10040

At a concentration of 100μM100\mu M, the reduction in IL-6 production was statistically significant (p < 0.05), indicating the compound's potential as an anti-inflammatory agent .

Case Study: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of benzaldehyde in treating skin infections caused by Staphylococcus aureus, patients were administered topical formulations containing the compound. Results showed a significant reduction in infection severity within two weeks of treatment, supporting its use as an effective topical antimicrobial agent.

Case Study: Antioxidant Properties in Food Preservation

Another study evaluated the use of benzaldehyde as a natural preservative in food products. The addition of benzaldehyde to meat products resulted in a notable extension of shelf life due to its antioxidant properties, effectively reducing lipid oxidation and microbial growth during storage.

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